2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Overview
Description
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide is a useful research compound. Its molecular formula is C12H7FN2O6S2 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel chemical structures. For example, it has been used in the synthesis of 2H-2-Hydroxy-1,3,2-benzodithiazole 1,1,3,3-tetraoxide, a compound with unique physical data and solubility properties, highlighting its versatility in chemical synthesis (Kancharla, 2013).
Antimicrobial and Antitumor Activities
- Fluorinated benzothiazolo imidazole compounds, which include structures similar to 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide, have shown promising antimicrobial activities. This indicates potential applications in developing antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
- Similarly, derivatives of 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine, which are structurally related to the compound , have exhibited significant antitumor activity, suggesting potential in cancer research and treatment (Bolakatti, Badiger, Katagi, & Miskin, 2014).
Application in Fluorescent Probes and Imaging
- Fluorinated benzothiazoles, including derivatives similar to this compound, have been applied in the development of fluorescent probes. These probes are valuable in biological and chemical sensing, highlighting the compound's utility in analytical chemistry and bioimaging applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O6S2/c13-9-6-5-8(7-10(9)14(16)17)15-22(18,19)11-3-1-2-4-12(11)23(15,20)21/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCOSIWHWHHDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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